molecular formula C20H27Cl2N3O3 B2667071 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride CAS No. 1396883-62-7

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride

Cat. No. B2667071
CAS RN: 1396883-62-7
M. Wt: 428.35
InChI Key: IRFOUVAWHREBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C20H27Cl2N3O3 and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One study focused on the design, synthesis, and pharmacological evaluation of novel derivatives related to furan and piperazine, exploring their antidepressant and antianxiety activities. This study illustrates the chemical synthesis pathway, starting from 2-acetylfuran, leading to various compounds with potential pharmacological benefits (J. Kumar et al., 2017).

Antiviral Activity

Another research area includes the exploration of alkaloids derived from mangrove-derived actinomycete, which led to the identification of compounds active against the influenza A virus, H1N1. The study emphasizes the significance of furan-containing compounds in developing new antiviral drugs (Pei-Pei Wang et al., 2014).

Metabolic Pathways and Bioactivation

The in vitro metabolism of prazosin, a compound with a structure related to the query compound, was investigated, revealing insights into its biotransformation pathways in liver microsomes and hepatocytes. This study provides crucial information on the metabolic stability and potential bioactivation of furan-containing piperazine derivatives (J. Erve et al., 2007).

Anticancer Activity

Research into dihydropyrimidinone derivatives containing piperazine/morpholine moiety showcased the synthesis and potential anticancer activity of these compounds. This highlights the role of furan-piperazine structures in developing treatments against cancer (M. A. Bhat et al., 2018).

Corrosion Inhibition

Studies also extend to the corrosion inhibition properties of compounds containing furan and piperazine derivatives. This application demonstrates the versatility of such chemical structures beyond biological activities, highlighting their potential in materials science and engineering (P. Singaravelu et al., 2022).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3.2ClH/c24-18(19-6-3-13-26-19)14-21-9-11-22(12-10-21)15-20(25)23-8-7-16-4-1-2-5-17(16)23;;/h1-6,13,18,24H,7-12,14-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFOUVAWHREBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC(C4=CC=CO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride

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